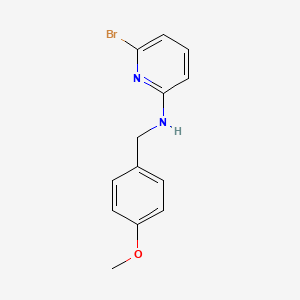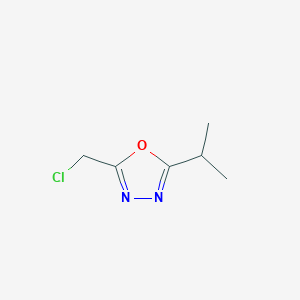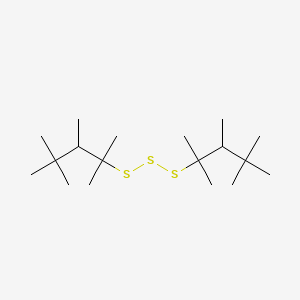
Di-tert-nonyl polysulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-nonyl polysulfide, are a class of organic sulfur compounds characterized by the presence of multiple sulfur atoms in their molecular structure. These compounds are widely used in various industrial applications due to their unique chemical properties, such as high thermal stability and excellent lubricity. This compound, are commonly used as additives in lubricants and as sulfiding agents in the activation of hydrotreating catalysts .
準備方法
Di-tert-nonyl polysulfide, can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-nonyl disulfide with elemental sulfur under controlled conditions. This reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to facilitate the formation of polysulfide chains .
In industrial production, polysulfides, di-tert-nonyl, are often produced using a continuous process that involves the reaction of di-tert-nonyl disulfide with sulfur in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and quality .
化学反応の分析
Di-tert-nonyl polysulfide, undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple sulfur atoms in the molecular structure, which can participate in different chemical processes.
Oxidation: this compound, can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of polysulfides, di-tert-nonyl, can lead to the formation of thiols and disulfides.
Substitution: this compound, can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
科学的研究の応用
Di-tert-nonyl polysulfide, have a wide range of scientific research applications across various fields:
作用機序
The mechanism of action of polysulfides, di-tert-nonyl, is primarily based on their ability to interact with various molecular targets and pathways. The presence of multiple sulfur atoms in their structure allows them to participate in redox reactions, which can modulate the activity of enzymes and other proteins .
Di-tert-nonyl polysulfide, can also act as radical-trapping antioxidants, scavenging free radicals and preventing oxidative damage to cells and tissues. This antioxidant activity is attributed to the formation of stable perthiyl radicals during the homolytic cleavage of sulfur-sulfur bonds .
類似化合物との比較
Di-tert-nonyl polysulfide, can be compared with other similar compounds, such as di-tert-butyl polysulfide and di-tert-dodecyl polysulfide. These compounds share similar chemical properties but differ in their molecular structures and specific applications .
特性
CAS番号 |
68425-16-1 |
|---|---|
分子式 |
C18H38S3 |
分子量 |
350.7 g/mol |
IUPAC名 |
2,2,3,4-tetramethyl-4-(2,3,4,4-tetramethylpentan-2-yltrisulfanyl)pentane |
InChI |
InChI=1S/C18H38S3/c1-13(15(3,4)5)17(9,10)19-21-20-18(11,12)14(2)16(6,7)8/h13-14H,1-12H3 |
InChIキー |
AVVJXRYTKMKDQS-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |
正規SMILES |
CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |
| 68425-16-1 | |
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


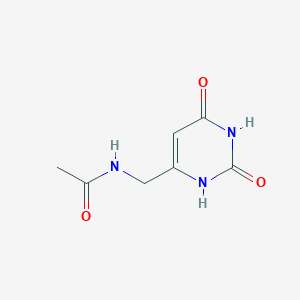


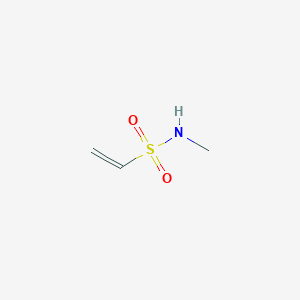
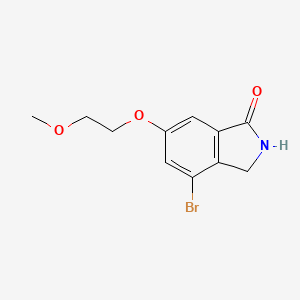
![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)
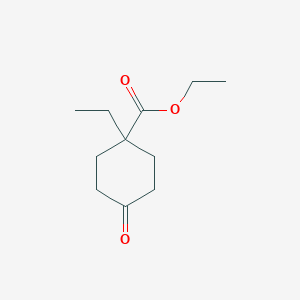
![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)

